molecular formula C15H9BrN2O4 B11490453 8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide

8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide

Cat. No.: B11490453
M. Wt: 361.15 g/mol
InChI Key: QSOGOXZCLSALIS-UHFFFAOYSA-N
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Description

8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide is a complex organic compound belonging to the dibenzo[b,f]oxepine family This compound is characterized by its unique structure, which includes a bromine atom at the 8th position, a nitro group at the 3rd position, and a carboxamide group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitro group is introduced at the 3rd position through nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Carboxamidation: The carboxamide group is introduced at the 1st position by reacting the intermediate compound with an appropriate amine, such as ammonia or an amine derivative, under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic medium are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby affecting cell function and viability. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

    Dibenzo[b,f]oxepine: The parent compound without the bromine, nitro, and carboxamide groups.

    8-Bromo-dibenzo[b,f]oxepine: Similar structure but lacks the nitro and carboxamide groups.

    3-Nitrodibenzo[b,f]oxepine: Lacks the bromine and carboxamide groups.

    Dibenzo[b,f]oxepine-1-carboxamide: Lacks the bromine and nitro groups.

Uniqueness: 8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide is unique due to the presence of all three functional groups (bromine, nitro, and carboxamide) in its structure. This combination imparts distinct chemical properties and potential for diverse applications compared to its simpler analogs.

Properties

Molecular Formula

C15H9BrN2O4

Molecular Weight

361.15 g/mol

IUPAC Name

3-bromo-9-nitrobenzo[b][1]benzoxepine-7-carboxamide

InChI

InChI=1S/C15H9BrN2O4/c16-9-2-4-13-8(5-9)1-3-11-12(15(17)19)6-10(18(20)21)7-14(11)22-13/h1-7H,(H2,17,19)

InChI Key

QSOGOXZCLSALIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)N)C=C1Br

Origin of Product

United States

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